molecular formula C16H14N2O5 B3050099 Benzoic acid, 4,4'-azoxybis-, dimethyl ester CAS No. 23663-92-5

Benzoic acid, 4,4'-azoxybis-, dimethyl ester

Cat. No.: B3050099
CAS No.: 23663-92-5
M. Wt: 314.29 g/mol
InChI Key: INGGHTRXJNSSLR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(4-methoxycarbonylphenyl)-(4-methoxycarbonylphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-22-15(19)11-3-7-13(8-4-11)17-18(21)14-9-5-12(6-10-14)16(20)23-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGHTRXJNSSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342837
Record name Benzoic acid, 4,4'-azoxybis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23663-92-5
Record name Benzoic acid, 4,4'-azoxybis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-azoxybis-, dimethyl ester typically involves the following steps:

    Formation of the Azoxy Linkage: The azoxy linkage can be formed by the oxidation of hydrazobenzene derivatives. This step often requires oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Esterification: The benzoic acid units are esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Types of Reactions:

    Oxidation: The azoxy group can undergo further oxidation to form nitro derivatives.

    Reduction: Reduction of the azoxy group can yield hydrazo or amino derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).

Major Products:

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Hydrazo or amino derivatives of benzoic acid.

    Substitution: Nitro, sulfonyl, or halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4,4’-azoxybis-, dimethyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4,4’-azoxybis-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Benzoic Acid, 2,2'-Azobis-, Dimethyl Ester (CAS 17277-29-1)
  • Structure : Contains azo (–N=N–) instead of azoxy (–N=N(O)–) linkage.
  • Key Differences :
    • Stability : Azo compounds are generally less stable than azoxy derivatives due to the absence of an oxygen atom, which reduces resonance stabilization.
    • Reactivity : Azo groups are more prone to reduction reactions compared to azoxy groups .
Dimethyl 4,4'-Oxydibenzoate (CAS 14387-30-5)
  • Structure : Ether (–O–) linkage instead of azoxy.
  • Applications: Used in polymer intermediates and plasticizers due to the inertness of the ether bond .
4,4'-Oxybis(benzoic acid) (CAS 2215-89-6)
  • Structure : Free carboxylic acids instead of methyl esters.
  • Key Differences :
    • Acidity : Carboxylic acid groups increase water solubility and reactivity (e.g., salt formation).
    • Applications : Used as a crosslinking agent in resins and coatings, contrasting with the esterified compound’s role in hydrophobic matrices .

Physicochemical Properties Comparison

Compound Name CAS No. Molecular Weight Functional Groups Melting Point (°C) Key Applications
This compound 5320-91-2 298.29 Azoxy, ester 240 Research, photochemical studies
Benzoic acid, 2,2'-azobis-, dimethyl ester 17277-29-1 298.29 Azo, ester Not reported Dyes, radical initiators
Dimethyl 4,4'-oxydibenzoate 14387-30-5 286.28 Ether, ester Not reported Polymer synthesis
4,4'-Oxybis(benzoic acid) 2215-89-6 258.22 Ether, carboxylic acid 335–337 Resins, coatings

Stability and Reactivity

  • Hydrolysis :

    • The azoxy group in this compound may slow ester hydrolysis compared to simpler esters (e.g., benzyl benzoate) due to steric hindrance and electronic effects .
    • In contrast, compounds with free carboxylic acids (e.g., 4,4'-Oxybis(benzoic acid)) undergo rapid neutralization or esterification reactions .
  • Thermal Stability :

    • Azoxy derivatives generally exhibit higher thermal stability than azo analogs due to the electron-withdrawing oxygen atom, which stabilizes the N–N bond .

Industrial and Research Relevance

  • Azoxy vs. Azo :
    • Azoxy compounds are preferred in applications requiring UV stability (e.g., liquid crystals), while azo derivatives dominate in dyes and pigments .
  • Ester vs. Acid :
    • Methyl esters are utilized in hydrophobic matrices (e.g., coatings), whereas carboxylic acids serve in hydrophilic systems (e.g., drug delivery) .

Biological Activity

Benzoic acid, 4,4'-azoxybis-, dimethyl ester (CAS Number: 23663-92-5) is a compound of interest due to its potential biological activities. This article explores its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}N2_2O4_4
  • Molecular Weight : 314.29 g/mol
  • InChI Key : INGGHTRXJNSSLR-UHFFFAOYSA-N

The compound is characterized by the presence of two benzoic acid moieties linked by an azobenzene structure, which may influence its biological activity.

Antibacterial Activity

Research indicates that benzoic acid derivatives exhibit significant antibacterial properties. A study evaluating various benzoic acids found that compounds with specific substitutions on the benzene ring can enhance their bactericidal activities against pathogens such as Escherichia coli and Listeria monocytogenes .

Table 1: Antibacterial Activity of Benzoic Acid Derivatives

CompoundPathogenBA50 Value (mg/mL)
Benzoic AcidE. coli0.166
4-Hydroxybenzoic AcidListeria monocytogenes0.120
4-Aminobenzoic AcidSalmonella enterica0.140
This compound Campylobacter jejuniTBD

The BA50 (the concentration required to reduce the bacterial count by 50%) for benzoic acid derivatives varies significantly based on their structural modifications.

Anticancer Properties

The anticancer potential of benzoic acid derivatives has also been explored. Compounds similar to benzoic acid, particularly those with azobenzene linkages, have shown promise in targeting cancer cells by inducing apoptosis through the inhibition of anti-apoptotic proteins . The dual-selective binding profile of these compounds suggests they could serve as effective therapeutic agents against cancers that rely on specific survival pathways.

Case Study

A recent study highlighted the efficacy of a benzoic acid derivative in inhibiting cancer cell proliferation. The compound demonstrated a significant reduction in cell viability in lymphoma cell lines dependent on anti-apoptotic proteins Mcl-1 and Bfl-1. This was attributed to its ability to bind selectively to these proteins, leading to programmed cell death .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in cells, leading to apoptosis.
  • Antimicrobial Action : The structure allows it to penetrate bacterial membranes effectively, disrupting cellular integrity.

Q & A

Q. What are the recommended synthetic pathways for preparing benzoic acid, 4,4'-azoxybis-, dimethyl ester, and how do reaction conditions influence yield?

Synthesis typically involves coupling aromatic precursors with azoxy linkages. For example, oxidative coupling of 4-aminobenzoic acid derivatives followed by esterification with methanol under acidic catalysis could yield the target compound. Reaction optimization (e.g., temperature, catalyst loading) is critical, as seen in analogous ester syntheses using acetylenic esters . Characterization via NMR and HPLC ensures purity and structural confirmation.

Q. What spectroscopic methods are most effective for characterizing the azoxy and ester functional groups in this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Azoxy groups may split signals due to restricted rotation.
  • IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and azoxy N-O (~1250 cm⁻¹) stretches.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 326 for C₁₆H₁₄N₂O₅) and fragmentation patterns validate the structure .

Q. What safety precautions are necessary when handling this compound, given its structural analogs?

Use full PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as azoxy compounds may pose mutagenic risks . Store in a cool, dry place away from oxidizers. No specific decomposition data exists, so thermal stability testing (TGA/DSC) is advised .

Advanced Research Questions

Q. How does the electronic structure of the azoxy group influence the compound’s reactivity in cross-coupling reactions?

The azoxy group’s electron-withdrawing nature may deactivate the aromatic ring, complicating electrophilic substitution. Computational studies (DFT) can map charge distribution and predict sites for nucleophilic attack. Compare with azobenzene analogs, where reduced electron density enhances reactivity .

Q. What challenges arise in quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Matrix interference and low volatility complicate analysis. Use HPLC-MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Validate methods via spike-recovery experiments to address potential matrix effects .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Conduct accelerated stability studies under ICH guidelines:

  • Store in anhydrous DMSO or DMF at 4°C to prevent hydrolysis.
  • Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Azoxy bonds are sensitive to UV light; use amber vials for light-sensitive storage .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and MD simulations can assess binding affinities to proteins. Parameterize the azoxy group using force fields like CHARMM or OPLS-AA. Compare with experimental binding assays (SPR or ITC) for validation .

Methodological Notes

  • Synthesis : Optimize esterification using Dean-Stark traps to remove water and improve yields .
  • Analytical Gaps : Lack of reported melting points or logP values necessitates experimental determination via DSC and shake-flask methods .
  • Safety : Refer to SDS of structurally similar azoxy/azo compounds for hazard extrapolation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4,4'-azoxybis-, dimethyl ester
Reactant of Route 2
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Benzoic acid, 4,4'-azoxybis-, dimethyl ester

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